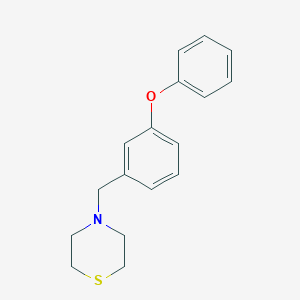![molecular formula C19H17N3OS B5860057 N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B5860057.png)
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. QNZ was first synthesized in 2009 and has since been the subject of numerous scientific studies. In
Mécanisme D'action
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide inhibits the activity of NF-κB by binding to the cysteine residue in the DNA-binding domain of the p50 subunit of NF-κB. This prevents the binding of NF-κB to DNA and subsequent transcription of pro-inflammatory genes. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide also inhibits the activity of IκB kinase (IKK), an enzyme that phosphorylates and activates NF-κB.
Biochemical and Physiological Effects:
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation in various animal models of disease. In addition, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been extensively studied and its mechanism of action is well understood. However, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide also has limitations. It is not specific to NF-κB and can inhibit other proteins that contain cysteine residues. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide can also have off-target effects that may complicate data interpretation.
Orientations Futures
Future research on N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide should focus on improving its specificity for NF-κB. This can be achieved by modifying the structure of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide to target specific cysteine residues in NF-κB. In addition, future research should investigate the potential therapeutic applications of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide in other diseases such as neurodegenerative diseases and infectious diseases. Finally, the development of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide analogs with improved pharmacokinetic properties should be explored to improve its potential as a therapeutic agent.
Conclusion:
In conclusion, N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide is a small molecule inhibitor that has potential therapeutic applications in various diseases. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide inhibits the activity of NF-κB and has been shown to reduce inflammation and inhibit the proliferation of cancer cells. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has advantages for lab experiments, but also has limitations. Future research should focus on improving the specificity of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide for NF-κB and exploring its potential therapeutic applications in other diseases.
Méthodes De Synthèse
The synthesis of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dimethylquinoline with carbon disulfide, followed by reaction with benzoyl chloride to form the final product. The synthesis of N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammatory diseases. N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune responses and inflammation. Inhibition of NF-κB by N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}benzamide has been shown to reduce inflammation and improve disease outcomes in animal models of various diseases.
Propriétés
IUPAC Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c1-12-11-13(2)20-17-15(12)9-6-10-16(17)21-19(24)22-18(23)14-7-4-3-5-8-14/h3-11H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNWNOQXNGNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2NC(=S)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-dimethylquinolin-8-yl)carbamothioyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5859995.png)

![3-[(2-methoxybenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5860010.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5860016.png)

![N-(tert-butyl)-3-[(3-pyridinylcarbonyl)hydrazono]butanamide](/img/structure/B5860030.png)



![N'-(4-methylbenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5860059.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5860073.png)
![[4-(2-phenylhydrazino)-1,2,5-oxadiazol-3-yl]formamide](/img/structure/B5860076.png)